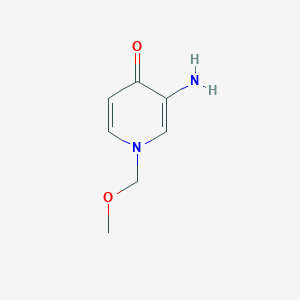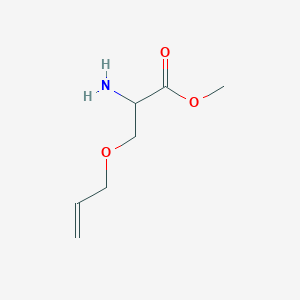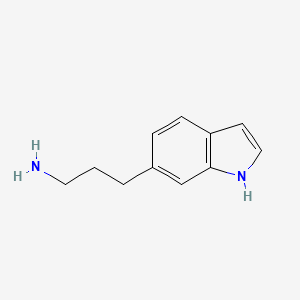
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is a heterocyclic compound containing a thiazole ring substituted with a chloro group and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide typically involves the reaction of 2-chloro-1,3-thiazole with methanesulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanesulfonamide, followed by nucleophilic substitution at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Condensation Reactions: The methanesulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation: Products include thiazole sulfoxides and sulfones.
Reduction: Products include thiazolidines and related reduced compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications of this compound have shown promise in inhibiting bacterial and fungal growth .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to modify biological pathways makes it useful in protecting crops from pests and diseases .
Mécanisme D'action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
(2-Chloro-1,3-thiazol-5-yl)methyl acetate: Contains an acetate group instead of a methanesulfonamide group.
(2-Chloro-1,3-thiazol-5-yl)methanamine: Features an amine group instead of a methanesulfonamide group.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C4H5ClN2O2S2 |
|---|---|
Poids moléculaire |
212.7 g/mol |
Nom IUPAC |
(2-chloro-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C4H5ClN2O2S2/c5-4-7-1-3(10-4)2-11(6,8)9/h1H,2H2,(H2,6,8,9) |
Clé InChI |
YCZQAZLKQATVNX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Cl)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)



![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)





